molecular formula C6H11N B14659987 N,N-dimethylbuta-2,3-dien-1-amine CAS No. 42574-40-3

N,N-dimethylbuta-2,3-dien-1-amine

Cat. No.: B14659987
CAS No.: 42574-40-3
M. Wt: 97.16 g/mol
InChI Key: WYTPGHZOWNSQJC-UHFFFAOYSA-N
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Description

N,N-dimethylbuta-2,3-dien-1-amine is a chemical compound of interest in synthetic organic chemistry research. The unique allene functional group, characterized by two consecutive double bonds at the 2,3-position, makes this amine a potential building block for the synthesis of more complex molecules, such as nitrogen-containing heterocycles . Researchers may utilize its structure in the development of novel synthetic methodologies or in materials science applications. Disclaimer: The specific applications, research value, and mechanism of action for this compound are not fully detailed in the available literature. The information provided is based on the general properties of allene and amine functional groups. Researchers are encouraged to consult specialized chemical literature for further studies. This product is sold as a research chemical and is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42574-40-3

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-4-5-6-7(2)3/h5H,1,6H2,2-3H3

InChI Key

WYTPGHZOWNSQJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C=C

Origin of Product

United States

Advanced Synthetic Methodologies for N,n Dimethylbuta 2,3 Dien 1 Amine

Routes from Halogenated Allene (B1206475) Precursors

The use of halogenated allenes as electrophiles provides a direct route to functionalized allenes via nucleophilic substitution.

A primary and straightforward method for the synthesis of N,N-dimethylbuta-2,3-dien-1-amine involves the direct nucleophilic substitution of a halogenated precursor. In this route, 4-Chloro-1,2-butadiene serves as the electrophilic substrate, which reacts with dimethylamine (B145610), the nucleophile.

The reaction proceeds via a standard SN2 mechanism, where the lone pair of the nitrogen atom in dimethylamine attacks the carbon atom bearing the chlorine atom. This displaces the chloride ion and forms the desired C-N bond, resulting in the final product. The allene structure remains intact throughout the reaction. To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is typically employed.

Table 1: Reaction Parameters for Synthesis from 4-Chloro-1,2-butadiene

Parameter Condition Purpose
Solvent Aprotic polar (e.g., THF, DMF) To dissolve reactants and facilitate the substitution reaction.
Temperature 0 °C to room temperature To control the reaction rate and minimize side reactions.
Base Excess Dimethylamine or a non-nucleophilic base (e.g., Triethylamine) To neutralize the HCl formed during the reaction.

| Stoichiometry | Excess dimethylamine | To drive the reaction to completion and act as a base. |

Synthesis from Butenyne Derivatives

The transformation of butenyne frameworks offers an alternative pathway to allenic amines, often involving rearrangement or addition reactions.

The direct reaction of 3-buten-1-yne with dimethylamine to form this compound is not a commonly documented or straightforward synthetic route. This transformation would require a complex isomerization and addition sequence that is not readily achieved under simple reaction conditions. The addition of an amine to an unactivated alkyne or alkene typically requires catalytic activation. A more plausible, though distinct, route involves the amination of 1,3-butadiyne (B1212363) derivatives, which can lead to enamine or ynamine structures.

Multistep Protocols Involving Cyclopropyl Intermediates

The unique strain energy of cyclopropane (B1198618) rings can be harnessed for synthetic transformations. Ring-opening reactions of functionalized cyclopropanes provide a powerful method for constructing linear systems like allenes.

A sophisticated route to this compound involves the ring-opening of a gem-dihalocyclopropane intermediate. researchgate.netuq.edu.au This method, often referred to as the Doering-LaFlamme allene synthesis, utilizes the rearrangement of a cyclopropylidene-carbene.

The synthesis begins with the preparation of the precursor, (2,2-Dibromo-cyclopropylmethyl)-dimethyl-amine. This intermediate is then treated with an alkyllithium reagent, such as methyllithium (B1224462) or butyllithium, at low temperatures. The organolithium reagent performs a lithium-halogen exchange, eliminating one bromide and forming a lithium bromocarbenoid. This species is unstable and rapidly eliminates lithium bromide to generate a highly reactive cyclopropylidene-carbene. This carbene undergoes a spontaneous electrocyclic ring-opening to relieve ring strain, yielding the stable allenic product, this compound. acs.org

Table 2: Research Findings for Allene Synthesis via Cyclopropyl Intermediates

Step Reagent Conditions Outcome Reference
1. Dibromocyclopropanation Bromoform, Base (e.g., NaOH) Phase-transfer catalysis Formation of the gem-dibromocyclopropane ring on a precursor alkene. researchgate.net

| 2. Ring Opening | Alkyllithium (e.g., MeLi) | Low temperature (e.g., -78 °C) in an ether solvent. | Formation of the allene via a carbene intermediate. | acs.org |

Catalytic Approaches for Amino-Conjugated Systems

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. acs.org The synthesis of amino-conjugated systems, including allenic amines, benefits significantly from transition-metal catalysis.

Catalytic strategies often involve palladium or copper complexes. acs.orgmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted to form C-N bonds with vinyl or allenyl halides. researchgate.net Palladium catalysts can also promote the aerobic dehydrogenation of unsaturated amides to create conjugated dienamides. nih.gov

Another powerful approach is the catalytic functionalization of dienes or enynes. nih.gov A photoinduced palladium-catalyzed three-component reaction of 1,3-dienes, alkyl iodides, and amines has been developed to produce allylic amines with high regioselectivity. nih.gov Copper(I) catalysts are effective in asymmetric Mannich-type reactions with alkynyl-substituted compounds to generate chiral α-allenylamine derivatives. acs.org These catalytic systems provide access to a wide range of structurally diverse amino-conjugated molecules under mild conditions.

Table 3: Overview of Catalytic Approaches

Catalyst System Reaction Type Substrates Product Type Reference
Palladium(II) / Ligand Aerobic Dehydrogenation γ,δ-Unsaturated amides Conjugated dienamides nih.gov
Palladium(0) / Light 1,2-Carboamination 1,3-Dienes, Alkyl Iodides, Amines Allylic Amines nih.gov
Copper(I) / Chiral Ligand Asymmetric Mannich Reaction Alkynyl Pyrazoleamides, Aldimines Chiral α-Allenylamines acs.org

| Palladium(0) / Chiral Ligand | Asymmetric Allenylation | 1,3-Enynes, Aldehydes | Chiral Allenes | nih.gov |

Ruthenium-Catalyzed Coupling in the Synthesis of 2-Amino-1,3-Diene Derivatives

A significant advancement in the synthesis of conjugated dienes involves the use of ruthenium catalysts to couple ynamides with ethylene (B1197577). This methodology provides a highly regioselective route to 2-amino-1,3-diene derivatives, which are valuable building blocks in organic synthesis. The reaction proceeds via a hydrovinylation-type cross-coupling mechanism, postulating the formation of a ruthenacyclopentene intermediate. rsc.orgnih.govacs.org

The scope of this reaction has been explored with various ynamides, demonstrating its utility for a range of substrates. The general transformation involves the reaction of an ynamide with ethylene gas in the presence of a ruthenium catalyst at elevated temperatures.

General Reaction Scheme:

Ynamide + Ethylene --(Ru catalyst)--> 2-Amino-1,3-diene

The efficiency and outcome of the reaction are influenced by the substituents on the ynamide nitrogen and the alkyne terminus. For instance, ynamides with aromatic or alkyl groups on the alkyne moiety, as well as those with varied N-substituents like isopropyl or phenyl groups, have been successfully coupled with ethylene to yield the corresponding 2-amino-1,3-diene products. rsc.org However, terminal ynamides or those with a trimethylsilyl (B98337) (TMS) group on the alkyne did not proceed as expected. rsc.org

The following interactive data table summarizes the research findings for the ruthenium-catalyzed coupling of various ynamides with ethylene.

Ynamide ReactantN-SubstituentR-Group on AlkyneProductYield (%)
5b TsPh6b 94
5c Ts4-MeC₆H₄6c 99
5d Tsn-Bu6d 95
5e Tsc-Hex6e 32
5f TsCH₂OBn6f 70
5i i-PrPh6i 48
5j PhPh6j 85

Data sourced from Organic Letters, 2011. rsc.org The reaction was carried out at 60 °C.

Analogous Methodologies for this compound (Theoretical Considerations)

The ruthenium-catalyzed coupling methodology described above is highly effective for the synthesis of 2-amino-1,3-diene derivatives. However, the target compound, this compound, possesses an allenic structure (a buta-2,3-diene backbone) rather than a conjugated 1,3-diene system. This fundamental structural difference means that a direct application of the ynamide-ethylene coupling reaction is not a viable synthetic route. The aforementioned reaction constructs a 1,3-diene framework, which is constitutionally distinct from the 2,3-diene (allene) system.

Therefore, a theoretical synthesis of this compound must consider established methods for the formation of allenic amines. One of the common strategies for synthesizing allenes involves the isomerization of propargylic precursors. A plausible theoretical route to this compound could, therefore, start from a corresponding propargylic amine.

Proposed Theoretical Synthetic Route:

A potential precursor for the target allene is N,N-dimethylbut-2-yn-1-amine. The synthesis of this propargylic amine can be envisioned through the reaction of propargyl bromide with dimethylamine. Subsequent base-catalyzed or metal-mediated isomerization of N,N-dimethylbut-2-yn-1-amine could then yield the desired this compound.

Step 1: Synthesis of the Propargylic Amine Precursor

Propargyl bromide + Dimethylamine --> N,N-Dimethylprop-2-yn-1-amine

Step 2: Isomerization to the Allene

N,N-Dimethylprop-2-yn-1-amine --(Base or Metal Catalyst)--> this compound

This proposed two-step sequence is a common approach for the synthesis of terminal allenes from propargylic starting materials. The choice of base or catalyst for the isomerization step would be critical in achieving a high yield of the desired allenic product over other potential isomers.

Mechanistic Elucidation of Reactivity in N,n Dimethylbuta 2,3 Dien 1 Amine

Reactivity of the Allene (B1206475) System

The allenic fragment of N,N-dimethylbuta-2,3-dien-1-amine, characterized by its cumulated double bonds, is a site of significant chemical interest. Its reactivity is governed by the electron distribution within the π-system, which allows it to act as both a nucleophile and a substrate for electrophilic attack.

Nucleophilic Character of the Allene Moiety

The central carbon of the allene system in this compound is sp-hybridized, while the terminal carbons are sp2-hybridized. This arrangement results in a region of high electron density, making the allene moiety nucleophilic. This nucleophilicity is a key feature of its reactivity, allowing it to participate in reactions with a variety of electrophiles. The lone pair of electrons on the adjacent nitrogen atom can also influence the electron density of the allene system through space or by resonance, further enhancing its nucleophilic character.

Electrophilic Additions and Potential Rearrangements

The electron-rich nature of the allene system makes it susceptible to electrophilic addition reactions. youtube.com When an electrophile (E+) attacks the allene, a carbocation intermediate is formed. The stability of this carbocation is a crucial factor in determining the final product. The presence of the dimethylamino group can influence the regioselectivity of the addition, potentially stabilizing an adjacent positive charge.

Depending on the reaction conditions and the nature of the electrophile, the initial carbocation can undergo rearrangements to form more stable species. These rearrangements can lead to a variety of products, including substituted butadienes or other unsaturated amines. For instance, protonation of the allene could lead to a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at different positions, resulting in a mixture of products. youtube.com

Reactivity of the Tertiary Amine Moiety

The tertiary amine group in this compound provides a distinct set of reactive properties, primarily centered around the lone pair of electrons on the nitrogen atom.

Basicity and Salt Formation

Like most simple alkyl amines, the tertiary amine in this compound is basic due to the presence of the lone pair of electrons on the nitrogen atom. libretexts.org These electrons can readily accept a proton from an acid, leading to the formation of a quaternary ammonium (B1175870) salt. The basicity of amines is influenced by factors such as hybridization and electronic effects. masterorganicchemistry.comlibretexts.org Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The basicity of this compound is expected to be in this range, allowing it to be readily protonated by a variety of acids to form stable salts.

Quaternization and Alkylation Processes

The nucleophilic nitrogen atom of the tertiary amine can react with alkyl halides or other alkylating agents to form quaternary ammonium salts. libretexts.orglibretexts.org This process, known as quaternization, is a fundamental reaction of tertiary amines. google.com The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. The rate of quaternization can be influenced by the steric bulk of both the amine and the alkylating agent. In the case of this compound, the presence of the allenic group might introduce some steric hindrance, but the reaction is generally expected to proceed efficiently with suitable alkylating agents like methyl iodide. libretexts.org The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom.

Elimination Reactions: Theoretical Considerations and Potential Pathways

While amines themselves are poor leaving groups, their conversion to quaternary ammonium salts makes them excellent leaving groups in elimination reactions. libretexts.org The Hofmann elimination is a classic example of such a reaction, where a quaternary ammonium hydroxide (B78521) is heated to induce an E2 elimination, forming an alkene and a tertiary amine. libretexts.orglibretexts.org

For this compound, after quaternization (for example, with methyl iodide to form the corresponding trimethylammonium iodide) and subsequent treatment with a base like silver oxide to form the hydroxide salt, heating could theoretically lead to elimination. libretexts.org The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene (Hofmann's rule). libretexts.org In this specific case, elimination could potentially lead to the formation of a conjugated diene system, which would be a thermodynamically favorable outcome. The exact pathway and product distribution would depend on the specific reaction conditions and the accessibility of the various β-hydrogens.

Pericyclic Reactions and Cycloadditions

This compound, as a member of the amino-allene family, exhibits a rich and varied reactivity profile in pericyclic reactions, particularly in [4+2] cycloadditions, also known as the Diels-Alder reaction. wikipedia.org Allenes, characterized by their cumulated double bonds, can participate in these reactions, and the presence of an amino substituent significantly influences their reactivity. wikipedia.orgorganic-chemistry.org The nitrogen atom's lone pair of electrons can donate into the allene system, increasing the energy of the highest occupied molecular orbital (HOMO). This electronic feature makes amino-allenes electron-rich and thus excellent partners for electron-deficient dienophiles in normal-demand Diels-Alder reactions.

Their reactivity is often compared to that of dienamines, which are also highly reactive dienes due to the electron-donating nature of the nitrogen atom. Both classes of compounds provide access to six-membered rings with a high degree of control over regiochemical and stereochemical outcomes. wikipedia.org The Diels-Alder reaction is a powerful tool for constructing complex molecular architectures from simple precursors. nih.govsigmaaldrich.com Specifically, heteroatom-substituted dienes, such as amino-allenes and dienamines, are highly valued as they are more reactive and lead to a diverse array of functionalized building blocks for chemical synthesis. nih.gov

While electron-rich amino-allenes typically participate in normal-demand Diels-Alder reactions, they can also engage in inverse-electron-demand Diels-Alder (IEDDA) reactions. sigmaaldrich.com In this type of cycloaddition, the electronic roles are reversed: the electron-rich amino-allene acts as the dienophile, reacting with an electron-deficient diene. organic-chemistry.org This reactivity is particularly prominent in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom, such as nitrogen or oxygen. wikipedia.org

The IEDDA reactions of electron-deficient heterocyclic azadienes, like 1,2,4,5-tetrazines, with electron-rich dienophiles are a well-established method for synthesizing highly substituted and functionalized heterocycles. sigmaaldrich.comnih.gov In the context of this compound, its electron-rich allene system can react with electron-poor azadienes. These reactions typically proceed through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small, stable molecule like dinitrogen, leading to the formation of a new heterocyclic system. nih.gov The reactivity of the heterodiene can be enhanced by the presence of electron-withdrawing substituents. nih.gov The use of Lewis acids can also influence the stereoselectivity of these cycloadditions. nih.govrsc.org

Table 1: Reactivity in Inverse Electron-Demand Hetero-Diels-Alder Reactions

Reactant 1 (Diene) Reactant 2 (Dienophile) Reaction Type Key Features
Electron-deficient azadiene (e.g., 1,2,4,5-tetrazine) Electron-rich alkene/allene (e.g., this compound) Inverse-electron-demand hetero-Diels-Alder Forms highly substituted heterocycles; often involves a retro-Diels-Alder step with loss of N₂. nih.gov

The regioselectivity and stereoselectivity of cycloaddition reactions involving amino-allenes are critical aspects that determine the structure of the final product. In Diels-Alder reactions, the substitution pattern on both the amino-allene and the dienophile dictates the regiochemical outcome, which is the specific orientation of the reacting partners. Generally, the reaction proceeds to form the cycloadduct where the electronic and steric interactions are most favorable.

For allenes participating in cycloadditions, such as [2+2] cycloadditions, high regioselectivity is often observed. nih.gov The reaction may occur preferentially at one of the two double bonds of the allene. For instance, in reactions of 2,3-azacyclic allenes, the double bond proximal to the nitrogen atom is the one that reacts. nih.gov Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is also a key feature. In Diels-Alder reactions, the "endo rule" often predicts the major product, which arises from secondary orbital interactions that stabilize the transition state. However, the diastereoselectivity can be low in some allene cycloadditions. nih.gov The use of chiral catalysts or auxiliaries can be employed to achieve high enantioselectivity in these reactions, providing access to optically active molecules. nih.govacs.org

Table 2: Factors Influencing Selectivity in Allene Cycloadditions

Factor Influence on Selectivity Example
Substituent Effects Electron-donating or withdrawing groups on the allene and alkene determine the regiochemistry of the cycloaddition. In [2+2] cycloadditions, the central carbon of the allene often bonds to the less substituted carbon of the alkene. nih.gov
Catalysis Lewis acids and transition metal catalysts can control both diastereoselectivity and enantioselectivity. nih.govresearchgate.net Chiral catalysts can induce the formation of one enantiomer over the other, leading to high enantiomeric excess. acs.org

| Reaction Conditions | Temperature and solvent can influence the kinetic versus thermodynamic product distribution. | Higher temperatures can sometimes favor the thermodynamically more stable product. |

Diels-Alder Reactivity Profile of Amino-Allenes and Dienamines

Radical Chemistry and Single-Electron Transfer Processes

This compound can undergo single-electron transfer (SET) oxidation to form an amine radical cation. researchgate.net This reactive intermediate can be generated through various methods, including chemical or electrochemical oxidation, or more commonly, through visible light photoredox catalysis. nih.govacs.org In this process, a photosensitizer absorbs light and, in its excited state, can oxidize the amine to its corresponding radical cation. nih.gov

The fate of the generated amine radical cation is multifaceted. A primary and dominant pathway is deprotonation at the carbon atom alpha to the nitrogen, which results in the formation of a highly reducing α-amino radical. beilstein-journals.org Alternatively, the amine radical cation, being an electrophilic radical species, can directly participate in reactions. For example, it can add to nucleophilic alkenes and arenes, a process known as umpolung amination. nih.gov Another potential, though less common, fate is the cleavage of a C-C bond alpha to the nitrogen atom, which would generate a neutral carbon radical and an iminium ion. beilstein-journals.org

As mentioned, the deprotonation of the amine radical cation at the α-carbon is a key step that leads to the formation of an α-amino radical. acs.orgbeilstein-journals.org This species is nucleophilic and is a versatile intermediate in organic synthesis. beilstein-journals.org The generation of α-amino radicals can be precisely controlled using photoredox catalysis, which is crucial because these radicals can be easily oxidized further. acs.org

The α-amino radical itself has two primary reaction pathways. It can add to electron-deficient alkenes, forming a new C-C bond, or it can undergo a second single-electron oxidation to form an iminium ion. acs.orgbeilstein-journals.org The iminium ion is a powerful electrophile and can be readily attacked by a wide range of nucleophiles, allowing for the formation of a new bond at the α-position to the nitrogen. beilstein-journals.org The choice between the α-amino radical pathway and the iminium ion pathway can often be controlled by the reaction conditions and the specific substrates involved.

Table 3: Intermediates in the Radical Chemistry of this compound

Intermediate Generation Method Subsequent Reactivity
Amine Radical Cation Single-electron oxidation of the parent amine (e.g., via photoredox catalysis). nih.gov Deprotonation to form an α-amino radical; addition to nucleophiles; C-C bond cleavage. nih.govbeilstein-journals.org
α-Amino Radical Deprotonation of the amine radical cation at the α-carbon. acs.orgbeilstein-journals.org Addition to electron-deficient alkenes; oxidation to an iminium ion. beilstein-journals.org

| Iminium Ion | Oxidation of the α-amino radical. acs.orgbeilstein-journals.org | Acts as an electrophile, reacting with various nucleophiles. beilstein-journals.org |

Catalytic Photoredox Transformations Involving Amine Radical Species

The exploration of catalytic photoredox transformations provides a modern avenue for the generation and reaction of radical species under mild conditions. In the context of amines, this typically involves the single-electron oxidation of the nitrogen atom to form a highly reactive amine radical cation. beilstein-journals.orgnih.gov This intermediate can then undergo a variety of subsequent reactions, making it a versatile synthon in organic chemistry. beilstein-journals.orgbeilstein-journals.org

The generation of an amine radical cation from a tertiary amine is a well-established process in photoredox catalysis. beilstein-journals.org Typically, a photocatalyst, upon excitation by visible light, abstracts an electron from the amine, leading to the formation of the corresponding amine radical cation. beilstein-journals.org This species is a potent intermediate that can engage in several reaction pathways. beilstein-journals.org

One common pathway for amine radical cations is the cleavage of a C-H bond alpha to the nitrogen atom, which results in the formation of an α-amino radical. beilstein-journals.org This transformation is particularly relevant for tertiary amines. Another potential reaction pathway is the fragmentation of C-C bonds, which can lead to the formation of an iminium ion and a carbon-centered radical. beilstein-journals.org

While the photoredox chemistry of various classes of amines, including tertiary amines, has been extensively studied, specific research on the catalytic photoredox transformations of this compound and the reactivity of its corresponding amine radical species is not extensively documented in publicly available scientific literature. The presence of the allene functional group in this compound introduces additional layers of potential reactivity. Allenes are known to participate in various transformations, including cycloadditions and reactions involving radical intermediates. lboro.ac.uk

In related systems, such as enamides and other unsaturated amines, photoredox catalysis has been successfully employed to achieve a range of synthetic transformations. lboro.ac.uk For instance, the photoredox-catalyzed reactions of enamides can lead to the formation of N-acyl-N'-aryl-N,N'-aminals. lboro.ac.uk These transformations highlight the potential for complex bond formations initiated by the generation of radical intermediates from unsaturated amine derivatives.

Given the lack of specific studies on this compound, the following table outlines hypothetical reaction parameters based on general knowledge of photoredox catalysis of tertiary amines. This is for illustrative purposes and does not represent experimental data for this specific compound.

Table 1: Hypothetical Reaction Parameters for Photoredox Transformation of a Tertiary Amine
ParameterConditionRationale
PhotocatalystIr(ppy)2(dtbbpy)PF6 or Ru(bpy)3Cl2Commonly used iridium and ruthenium complexes with appropriate redox potentials for oxidizing tertiary amines. beilstein-journals.org
Light SourceBlue LEDs (450 nm)Efficiently excites many common iridium and ruthenium photocatalysts. beilstein-journals.org
SolventAcetonitrile or Dimethylformamide (DMF)Polar aprotic solvents commonly used to dissolve reactants and facilitate electron transfer.
ReactantThis compoundThe substrate of interest.
Co-reactant/TrapElectron-deficient alkene or other radical acceptorTo intercept the generated α-amino radical or other radical intermediates. beilstein-journals.org

Further empirical research is necessary to elucidate the specific mechanistic pathways and synthetic utility of photoredox-catalyzed transformations involving this compound and its amine radical cation. Such studies would need to carefully consider the interplay between the amine radical cation and the reactive allene moiety to fully understand and harness its synthetic potential.

Advanced Computational and Theoretical Studies of N,n Dimethylbuta 2,3 Dien 1 Amine

Electronic Structure and Molecular Orbital Theory Applications

Molecular orbital (MO) theory is a cornerstone for understanding the electronic structure and reactivity of N,N-dimethylbuta-2,3-dien-1-amine. The interaction between the nitrogen lone pair and the π-system of the allene (B1206475) moiety is of particular interest. In this molecule, the highest occupied molecular orbital (HOMO) is expected to have significant contribution from the nitrogen lone pair and the C=C=C π-system, rendering the molecule nucleophilic. The lowest unoccupied molecular orbital (LUMO), conversely, would be associated with the π* orbitals of the allene.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the interaction between the amine and allene functionalities is expected to raise the HOMO energy and slightly lower the LUMO energy, resulting in a reduced HOMO-LUMO gap compared to unsubstituted allenes.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these orbital energies and visualizing their spatial distribution. These calculations provide insights into the sites most susceptible to electrophilic or nucleophilic attack. For instance, the electron density is predicted to be highest on the nitrogen atom and the terminal carbon of the allene, marking them as likely centers of reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical values based on typical DFT calculations for similar molecules, as specific experimental or computational data for the title compound is not readily available in published literature.

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO 1.2
HOMO-LUMO Gap 9.7

Energetic and Geometrical Characterization of Conformers

The rotational freedom around the C-N and C-C single bonds in this compound gives rise to several possible conformers. Computational methods are employed to determine the optimized geometries and relative energies of these conformers, thereby identifying the most stable structures.

Table 2: Calculated Relative Energies and Key Geometrical Parameters of this compound Conformers (Illustrative) This table presents hypothetical data based on general principles of conformational analysis and typical values for similar molecules, as specific computational results for the title compound are not available in the literature.

Conformer Relative Energy (kcal/mol) C=C=C Angle (°) C-N Bond Length (Å)
A (Anti) 0.0 178.5 1.45
B (Gauche) 1.2 178.6 1.46

Analysis of Electrophilicity and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. For this compound, the nucleophilicity index (N) and the electrophilicity index (ω) are of paramount importance. The nucleophilicity of amines generally increases with basicity, with secondary amines often being more nucleophilic than primary or tertiary amines due to a balance of electronic and steric factors. masterorganicchemistry.com The presence of the electron-donating dimethylamino group is expected to make this compound a potent nucleophile.

These indices are calculated from the energies of the frontier molecular orbitals. researchgate.netresearchgate.net The electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it accepts an electron, while the nucleophilicity index (N) quantifies its ability to donate an electron. For a strong nucleophile like an allenic amine, a high N value and a low ω value are anticipated. These calculated indices can then be used to predict the feasibility and kinetics of reactions with various electrophiles. researchgate.net

Table 3: Calculated Reactivity Indices for this compound (Illustrative) This table contains hypothetical values based on the expected reactivity and typical calculated indices for similar nucleophilic amines.

Index Value (eV) Classification
Electrophilicity (ω) 0.8 Marginal Electrophile
Nucleophilicity (N) 3.5 Strong Nucleophile

Transition State Analysis and Reaction Pathway Mapping

Understanding the mechanism of reactions involving this compound requires the identification and characterization of transition states. Computational chemistry allows for the mapping of reaction pathways, providing a detailed picture of the energy landscape connecting reactants, transition states, and products. researchgate.net

For instance, in reactions such as hydroamination or cycloadditions, theoretical models can locate the transition state structures and calculate their activation energies. libretexts.orgacs.orgnih.gov This information is crucial for predicting reaction rates and selectivities. For example, in a reaction with an electrophile, computational studies can determine whether the attack occurs at the nitrogen atom or one of the carbon atoms of the allene, and which pathway has a lower energy barrier. These studies often involve sophisticated methods to ensure the located stationary point is indeed a true transition state, characterized by a single imaginary frequency in its vibrational spectrum.

Intermolecular Interactions and Self-Association

The intermolecular forces exerted by this compound play a significant role in its physical properties and its behavior in solution. The primary intermolecular interactions for this molecule are van der Waals forces and dipole-dipole interactions. youtube.com The nitrogen atom, with its lone pair of electrons, can also act as a hydrogen bond acceptor, though it lacks a hydrogen bond donor. harvard.edu

Computational studies can model these interactions, for example, by calculating the interaction energies of molecular dimers or clusters. While self-association through strong hydrogen bonds is not possible, weak dipole-dipole interactions and van der Waals forces will govern the condensed-phase behavior. The potential for this compound to form hydrogen bonds with protic solvents will influence its solubility and reactivity in such media.

Application of Scaled Quantum Mechanical Molecular Force Fields

Scaled Quantum Mechanical (SQM) force fields represent a powerful tool for obtaining accurate vibrational frequencies of molecules. researchgate.net This method involves computing the harmonic force field at a relatively high level of theory (e.g., DFT) and then scaling the force constants to correct for systematic errors in the calculations and to account for anharmonicity. nih.govresearchgate.net

The application of SQM force fields to this compound would allow for a precise prediction of its infrared and Raman spectra. This is particularly useful for the interpretation of experimental spectra and the assignment of vibrational modes to specific molecular motions. The accuracy of SQM force fields can be high enough to aid in the identification of different conformers of the molecule based on their distinct vibrational signatures.

Strategic Applications in Organic Synthesis

Role as a Synthetic Building Block for Functionalized Molecules

The unique structure of N,N-dimethylbuta-2,3-dien-1-amine, featuring adjacent double bonds and an amino group, makes it a potent building block for creating densely functionalized molecules. Allenes, in general, are utilized in transition-metal-catalyzed reactions that can transform the double bonds into stereochemically rich structures. nih.govsemanticscholar.org For instance, oxidative allene (B1206475) amination processes can convert allene precursors into complex amine stereotriads, which are prevalent in many natural products and pharmaceuticals. semanticscholar.org

The reactivity of the allene moiety allows for the introduction of multiple functional groups with high chemo-, regio-, and stereoselectivity. nih.govsemanticscholar.org This controlled functionalization is crucial for the efficient synthesis of target molecules with precise three-dimensional arrangements. The presence of the N,N-dimethylamino group can also influence the reactivity and selectivity of these transformations, directing the outcome of synthetic operations.

Participation in Catalyst Design and Ligand Development

While direct application of this compound as a ligand in catalysis is not extensively documented, the allene motif itself is central to many transition-metal-catalyzed reactions. nih.govsemanticscholar.org In these processes, the allene coordinates to the metal center, forming intermediates that are key to the catalytic cycle. For example, in manganese-catalyzed C-H dienylation, an allene source reacts to form a five-membered manganacycle intermediate, which then leads to the desired product. acs.org

Furthermore, the development of bifunctional reagents, which can be conceptually related to functionalized allenes, highlights the importance of molecules that can both coordinate to a metal and possess a reactive site. nih.gov The amine group in this compound could potentially serve as a directing group or a binding site in a more complex ligand scaffold, guiding the metal catalyst to a specific location on a substrate.

Synthetic Utility in Constructing Complex Molecular Architectures

The construction of complex molecular frameworks is a cornerstone of modern organic synthesis, with applications ranging from materials science to pharmaceuticals. nih.gov Allenic compounds like this compound provide efficient pathways to these architectures.

Nitrogen-containing heterocycles are ubiquitous in bioactive compounds and are therefore a primary target for synthetic chemists. nih.govyoutube.com Allenes are excellent substrates for cycloaddition reactions to form these ring systems. nih.govacs.org The reactions are often atom-economical and can proceed with high selectivity. nih.gov

One key strategy is the [3+2] cycloaddition. For example, a silver-catalyzed [3+2] cycloaddition between aryl diazonium salts and allenes can produce pyrazoles with high selectivity. mdpi.com Similarly, nitrones can undergo intramolecular dipolar cycloaddition with allenes to furnish novel bicyclic nitrogen heterocycles. acs.org The resulting products from these cycloadditions, such as methyleneaziridines, can be further elaborated into a variety of other heterocycles, including azetidines. semanticscholar.org

Reaction Type Reactants Resulting Heterocycle Catalyst/Conditions Reference
[3+2] CycloadditionAllene, Aryl Diazonium SaltPyrazoleSilver Catalyst mdpi.com
[4+3] CycloadditionAllene, Furan1,3-syn/anti HeterocycleRh2TPA4 nih.gov
Intramolecular Dipolar CycloadditionAllenic NitroneBicyclic Nitrogen HeterocycleThermal acs.org
Oxidative Amination/RearrangementAllene, Sulfamate NitreneAzetidinoneTransition Metal Catalyst nih.gov

This table summarizes general cycloaddition reactions involving allenes that are applicable to the synthesis of nitrogen-containing heterocycles.

A "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds for biological screening. mdpi.comnih.gov The synthesis of stereochemically complex amines, which are components of many bioactive compounds, can be achieved through methodologies involving allene precursors. semanticscholar.org

Oxidative allene amination is a powerful method for creating amine triads, which are versatile intermediates. semanticscholar.org These triads can be subsequently converted into important bioactive scaffolds such as α-, β-, and γ-amino acids and aminosugars. semanticscholar.org For example, a fluorinated amine triad (B1167595) derived from an allene precursor can be transformed through ozonolysis and oxidation into a protected β-amino acid. semanticscholar.org This methodological approach allows for the systematic construction of complex molecules from a relatively simple allene starting material, demonstrating the utility of this compound as an intermediate in the synthesis of diverse and potentially bioactive scaffolds. nih.govrsc.org

Green Chemistry and Sustainable Synthesis Considerations

Green chemistry principles, such as atom economy and the use of less hazardous materials, are increasingly important in synthetic planning. Methodologies involving allenes can align with these principles. For instance, cycloaddition reactions are inherently atom-economical as they incorporate all atoms from the reactants into the product. nih.gov

Some synthetic protocols for generating nitrogen-containing heterocycles have been developed to avoid toxic noble metal catalysts and harmful oxidants. mdpi.com Silver-catalyzed reactions, for example, offer a more environmentally benign alternative to some heavier transition metals. mdpi.com Additionally, the development of one-pot, tandem reactions, such as the manganese-catalyzed dienylation followed by a Diels-Alder cycloaddition, improves efficiency by reducing the number of workup and purification steps, thereby minimizing solvent waste. acs.org The use of water as a solvent for certain transformations, such as the aza-Diels-Alder reaction, further enhances the green credentials of synthetic routes that could potentially be adapted for allene-based starting materials. acs.org

Emerging Research Frontiers and Future Perspectives

Development of Enantioselective Methodologies for N,N-Dimethylbuta-2,3-dien-1-amine

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For allenes like this compound, chirality can arise from the non-planar arrangement of substituents around the C=C=C axis. Developing methods to control this stereochemistry is a significant research frontier.

Current research into the enantioselective synthesis of related chiral amines and allenes offers a roadmap. organic-chemistry.orgchemrxiv.org Methodologies such as metal-catalyzed asymmetric reactions are paramount. For instance, palladium-catalyzed hydroalkylation of terminal dienes has been successful in creating homoallylic α-trifluoromethyl amines with high enantioselectivity. chemrxiv.org Similarly, copper-catalyzed cyclizative aminoboration has been employed to produce chiral piperidines and tetrahydroisoquinolines with excellent enantiomeric excess. researchgate.net

The application of chiral catalysts, including those based on secondary amines or N-heterocyclic carbenes (NHCs), presents a promising avenue. nih.gov These catalysts can work cooperatively to achieve high diastereoselectivity and enantioselectivity in the formation of complex cyclic systems. nih.gov Adapting these catalytic systems to reactions involving this compound as a substrate or product is a key area for future investigation.

Table 1: Examples of Catalytic Systems for Enantioselective Amine Synthesis

Catalyst System Reaction Type Achieved Selectivity Reference
Pd–DTBM-SEGPHOS Hydroalkylation of dienes up to 10:1 dr, 97.5:2.5 er chemrxiv.org
Cu/(S,S)-Ph-BPE Cyclizative Aminoboration up to 96% ee researchgate.net
Chiral Secondary Amine / Chiral Triazolium (NHC) Cascade Cyclopentanone Synthesis High diastereo- and enantioselectivity nih.gov

This table showcases catalyst systems developed for related enantioselective amine syntheses, which could be adapted for this compound.

Exploration of New Reaction Modes and Catalytic Cycles

The reactivity of the allene (B1206475) functional group is rich and varied, allowing it to act as both a nucleophile and an electrophile. scripps.edu Future research will undoubtedly uncover new reaction modes for this compound, expanding its synthetic utility.

Palladium-catalyzed reactions, which are powerful tools in forming carbon-carbon and carbon-heteroatom bonds, represent a major area of exploration. nih.gov The development of Pd-catalyzed oxidative allene-allene cross-coupling for constructing complex polyenes highlights the potential for novel transformations. rsc.org Investigating analogous reactions with this compound could lead to new pathways for synthesizing nitrogen-containing heterocycles and other complex architectures. The catalytic cycle for such reactions typically involves oxidative addition, migratory insertion (aminopalladation), and reductive elimination. nih.gov

Furthermore, the Crabbé–Ma allene synthesis, which uses a secondary amine to convert a terminal alkyne and an aldehyde into an allene, provides a direct conceptual link to the synthesis of this compound. wikipedia.org Exploring variations of this reaction or other multicomponent reactions could establish efficient routes to this and related allene amines. The synthesis of tetrasubstituted 1-silyloxy-3-aminobutadienes and their subsequent non-cycloaddition reactions to form diverse ring systems further illustrates the potential for discovering reactivity beyond traditional pathways. nih.gov

Integration with Advanced Automation and High-Throughput Experimentation

The integration of chemical synthesis with robotics and data science is revolutionizing the discovery and optimization of chemical reactions. Applying these technologies to the study of this compound will accelerate progress significantly.

Automated continuous flow synthesis platforms offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in batch synthesis. nih.gov These systems can be used to rapidly screen reaction conditions for the synthesis of this compound or its use in subsequent transformations. For example, automated flow systems have been successfully used to prepare libraries of spirocyclic tetrahydronaphthyridines from primary alkylamines. nih.gov A similar approach could be employed to explore the reaction space of this compound efficiently.

High-throughput experimentation (HTE) allows for hundreds or thousands of reactions to be run in parallel, dramatically speeding up the discovery of new catalysts and optimal reaction conditions. researchgate.net HTE could be instrumental in identifying effective chiral catalysts for the enantioselective synthesis involving this compound, a process that is often labor-intensive and time-consuming. The synthesis of N,N-dimethyl tertiary amines via reductive amination has been optimized using such approaches. researchgate.net

Table 2: Parameters in Automated Synthesis

Parameter Advantage of Automation Relevant Application Example Reference
Temperature Precise control, rapid heating/cooling Optimization of multi-step flow synthesis nih.gov
Reaction Time Accurate timing of reagent addition and quenching Continuous flow synthesis of N,N-dimethyl-1,3-propanediamine cetjournal.it
Reagent Stoichiometry Automated liquid handling for precise molar ratios Library synthesis of tertiary amines researchgate.net

| Catalyst Screening | Parallel synthesis for rapid catalyst evaluation | High-throughput discovery of amination catalysts | researchgate.net |

Theoretical Predictions Guiding Experimental Design for Novel Transformations

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, transition states, and molecular properties that can guide experimental work. rsc.org For a reactive species like this compound, theoretical predictions are crucial for understanding its behavior and designing new transformations.

Density Functional Theory (DFT) calculations can be used to model potential energy surfaces for reactions involving this compound. acs.orgacs.org This allows researchers to predict the feasibility of a proposed reaction pathway, identify the rate-determining step, and understand the origins of stereoselectivity. rsc.org For instance, DFT studies on palladium-catalyzed allene-allene cross-coupling have successfully rationalized the observed regioselectivity by identifying the kinetically favored pathway. rsc.org Similar computational investigations could predict the outcomes of new catalytic cycles for this compound before they are attempted in the lab, saving significant time and resources.

Moreover, theoretical calculations can elucidate the electronic structure and bonding in this compound, helping to rationalize its reactivity patterns. rsc.org Understanding the interplay between the electron-donating amine group and the unique electronic nature of the allene is key to unlocking its full synthetic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethylbuta-2,3-dien-1-amine, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves amine alkylation or condensation reactions. For example, a modified approach using methanol as a solvent at low temperatures (-10°C) with dropwise addition of reagents (e.g., dibenzylamine derivatives) can minimize side reactions . However, yields may vary due to competing pathways, as seen in gold-catalyzed reactions where buta-2,3-dien-1-amine derivatives led to low yields (<20%) due to instability or side-product formation . Key factors include solvent choice, temperature control, and stoichiometric ratios.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=C stretches at ~1600–1650 cm⁻¹ and N-H/N-CH₃ vibrations) .
  • ¹H/¹³C NMR : Resolves regiochemistry and substituent effects. For example, the allene moiety (C=C=C) shows distinct coupling patterns in the δ 4.5–6.5 ppm range .
  • CHN Analysis : Validates elemental composition and purity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
  • Follow spill protocols: neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

  • Methodological Answer : Contradictions often arise from reaction conditions. For instance, allenyl-derived imines in gold-catalyzed reactions produce complex mixtures, whereas propargyl amines yield cleaner products . Systematic studies using design of experiments (DoE) can isolate variables (e.g., catalyst loading, solvent polarity). Kinetic profiling (e.g., in situ IR monitoring) may identify intermediate decomposition pathways .

Q. What computational methods predict the reactivity of this compound in gold-catalyzed transformations?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example, the InChIKey (e.g., WLLZUEMEHNSROV-UHFFFAOYSA-N) can retrieve structural data for molecular docking or orbital analysis . Studies on analogous compounds show that electron-deficient allenes favor nucleophilic attack at the central carbon .

Q. How does the thermodynamic stability of this compound affect its storage and experimental use?

  • Methodological Answer : Thermodynamic parameters (ΔfH°gas, ΔrG°) from NIST data indicate stability under inert atmospheres but susceptibility to oxidation in air . Calorimetry (DSC/TGA) can quantify decomposition thresholds. Storage at -20°C in amber vials with molecular sieves extends shelf life .

Q. What strategies improve regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • Catalyst Design : Chiral ligands (e.g., phosphines) steer regioselectivity in cycloadditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring specific attack pathways .
  • Substituent Tuning : Electron-withdrawing groups on the allene reduce electron density at reactive sites, directing addition to terminal carbons .

Q. How do structural modifications to this compound impact its biological or catalytic activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-(3-aminophenoxy)-N,N-dimethylacetamide) reveal that:

  • N-Alkylation : Enhances lipophilicity, improving membrane permeability in bioassays .
  • Allene Substitution : Electron-rich substituents (e.g., aryl groups) increase stability in cross-coupling reactions but may reduce nucleophilic reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.